molecular formula C16H15BrO2 B14014651 2-(Bromomethyl)-4,5-diphenyl-1,3-dioxolane CAS No. 5436-03-3

2-(Bromomethyl)-4,5-diphenyl-1,3-dioxolane

Cat. No.: B14014651
CAS No.: 5436-03-3
M. Wt: 319.19 g/mol
InChI Key: SBSDJCTZLCKGIV-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-4,5-diphenyl-1,3-dioxolane is an organic compound featuring a bromomethyl group attached to a dioxolane ring, which is further substituted with two phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-4,5-diphenyl-1,3-dioxolane typically involves the bromination of a precursor compound. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as dichloromethane or acetone . The reaction is usually carried out under controlled temperature conditions and may require the presence of a radical initiator or light to proceed efficiently.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes where the reactants are mixed and reacted in a controlled environment. This can enhance the efficiency and yield of the desired product while minimizing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-4,5-diphenyl-1,3-dioxolane can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the bromine atom or to alter the oxidation state of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as sodium azide, potassium thiocyanate, or primary amines.

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine-substituted dioxolane, while oxidation can produce a dioxolane with additional oxygen-containing functional groups .

Scientific Research Applications

2-(Bromomethyl)-4,5-diphenyl-1,3-dioxolane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-4,5-diphenyl-1,3-dioxolane involves its ability to participate in nucleophilic substitution reactions. The bromomethyl group is a good leaving group, making the compound reactive towards nucleophiles. This reactivity can be exploited to introduce various functional groups into the dioxolane ring, thereby modifying its chemical and physical properties .

Comparison with Similar Compounds

Similar Compounds

    2-Bromomethyl-1,3-dioxolane: A simpler analog without the phenyl groups.

    4,5-Diphenyl-1,3-dioxolane: Lacks the bromomethyl group.

    Bromoacetaldehyde ethylene acetal: Another brominated dioxolane derivative.

Uniqueness

2-(Bromomethyl)-4,5-diphenyl-1,3-dioxolane is unique due to the presence of both the bromomethyl group and the phenyl substituents. This combination imparts distinct reactivity and properties, making it valuable for specific synthetic applications and research purposes .

Properties

CAS No.

5436-03-3

Molecular Formula

C16H15BrO2

Molecular Weight

319.19 g/mol

IUPAC Name

2-(bromomethyl)-4,5-diphenyl-1,3-dioxolane

InChI

InChI=1S/C16H15BrO2/c17-11-14-18-15(12-7-3-1-4-8-12)16(19-14)13-9-5-2-6-10-13/h1-10,14-16H,11H2

InChI Key

SBSDJCTZLCKGIV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C(OC(O2)CBr)C3=CC=CC=C3

Origin of Product

United States

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